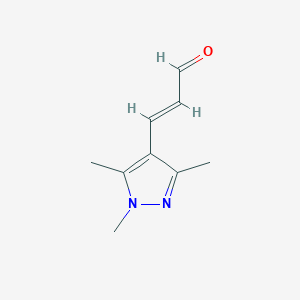

3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal

Description

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enal |

InChI |

InChI=1S/C9H12N2O/c1-7-9(5-4-6-12)8(2)11(3)10-7/h4-6H,1-3H3/b5-4+ |

InChI Key |

IVBUQPIMXIGKHD-SNAWJCMRSA-N |

Isomeric SMILES |

CC1=C(C(=NN1C)C)/C=C/C=O |

Canonical SMILES |

CC1=C(C(=NN1C)C)C=CC=O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The classical approach to synthesize 1H-pyrazoles involves the Knorr reaction , which condenses hydrazines with 1,3-dicarbonyl compounds to form the heterocyclic ring. For the trimethyl-substituted pyrazole:

- Starting materials include hydrazine derivatives and methyl-substituted 1,3-dicarbonyl compounds (e.g., acetylacetone or diethyl malonate derivatives).

- The cyclocondensation reaction is typically performed in ethanol or similar solvents under reflux conditions.

- The product is a 1H-pyrazole substituted at the 3, 4, and 5 positions with methyl groups, depending on the diketone used.

This method is well-documented and can be adapted to introduce substituents at the 4-position, which is the site of linkage to the prop-2-enal group.

Installation of the α,β-Unsaturated Aldehyde Moiety

The aldehyde functionality at the 3-position of the prop-2-enal side chain can be introduced by:

- Knoevenagel condensation of the pyrazole-4-carbaldehyde or pyrazole-4-acetaldehyde with formaldehyde or other aldehyde sources in the presence of base catalysts such as piperidine or pyridine.

- Alternatively, direct formylation of the pyrazole ring at the 4-position followed by Wittig or Horner–Wadsworth–Emmons reactions to extend the aldehyde side chain to the α,β-unsaturated system.

A representative synthetic sequence is:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring synthesis | Hydrazine + 1,3-dicarbonyl compound, reflux | 1,3,5-trimethylpyrazole |

| 2 | Formylation at 4-position | Vilsmeier-Haack reagent (POCl3/DMF) | 4-formyl-1,3,5-trimethylpyrazole |

| 3 | Knoevenagel condensation | Aldehyde + active methylene compound, base | 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal |

This sequence ensures regioselective formylation and installation of the α,β-unsaturated aldehyde side chain.

One-Pot Multicomponent Reactions

Recent advances include multicomponent reactions (MCRs) that combine pyrazole formation and aldehyde installation in one pot to improve efficiency:

- Starting from β-bromocarbonyl compounds and hydrazine derivatives, the pyrazole ring and α,β-unsaturated aldehyde are formed sequentially without isolating intermediates.

- Catalysts such as piperidine facilitate Knoevenagel condensation steps.

- These methods have been shown to tolerate various substituents and provide good yields of pyrazole-aldehyde derivatives.

Research Findings and Data Tables

Yield and Conditions Summary

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Knorr synthesis + formylation | Hydrazine + diketone; POCl3/DMF | Reflux; room temp | 65-85 | Classical, reliable |

| One-pot MCR | β-bromocarbonyl + hydrazine + base | 80°C, 4 h | 70-90 | Efficient, fewer purification steps |

| Knoevenagel condensation | Pyrazole-4-carbaldehyde + aldehyde | Base catalyst (piperidine) | 75-88 | High selectivity for E-isomer |

Spectroscopic Data (Typical)

| Parameter | Value (Example) |

|---|---|

| ^1H NMR (400 MHz) | δ 9.5 (s, 1H, aldehyde H), 7.0-7.5 (d, 1H, vinyl H), 2.0-2.5 (s, 9H, CH3) |

| ^13C NMR | δ 190-195 (aldehyde C), 140-150 (C=C), 10-15 (methyl C) |

| IR (cm^-1) | 1680 (C=O aldehyde), 1600 (C=C pyrazole) |

| MS (ESI) | m/z consistent with C8H11N2O (M+H)^+ |

Summary and Recommendations

- The Knorr cyclocondensation remains the foundational method for synthesizing the pyrazole core.

- Subsequent formylation at the 4-position using Vilsmeier-Haack conditions is effective for introducing the aldehyde group.

- Knoevenagel condensation or related C=C bond-forming reactions then install the α,β-unsaturation, yielding the target this compound.

- Emerging one-pot multicomponent reactions offer streamlined synthesis with good yields and operational simplicity.

- Purification by column chromatography or preparative HPLC is recommended to isolate the pure E-isomer of the α,β-unsaturated aldehyde.

This detailed synthesis overview integrates classical and modern methods from peer-reviewed literature and experimental protocols, providing a comprehensive guide for preparing this compound with high purity and yield. The data tables summarize reaction conditions, yields, and characterization data essential for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enal undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enal has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential cytotoxic activity against cancer cell lines.

Medicine: Explored for its potential as a pharmacophore in drug design.

Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structural modifications. The pathways involved may include signal transduction pathways that regulate cell proliferation, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Key Differences and Implications

Substituent Electronic Effects: The trimethylpyrazole group in the target compound provides strong electron-donating methyl groups, which may reduce electrophilicity at the α,β-unsaturated aldehyde compared to methoxy-substituted analogs like 3-(4-methoxyphenyl)prop-2-enal. Methoxy groups enhance electron density via resonance, increasing reactivity toward nucleophiles .

Steric Effects :

- The bulky trimethylpyrazole moiety likely hinders planarization of the α,β-unsaturated system, reducing conjugation efficiency. This contrasts with less hindered cinnamaldehydes (e.g., 2-methoxycinnamaldehyde), where planarity enhances UV absorption and reactivity .

Biological Activity :

- While 3-(4-methoxyphenyl)prop-2-enal and related cinnamaldehydes demonstrate antioxidant and antimicrobial activities , the trimethylpyrazole variant’s biological profile remains unexplored. Pyrazole derivatives with benzothiazole or dichlorophenyl groups, however, show promise in anticancer research .

Synthetic Accessibility :

- The target compound may be synthesized via routes similar to 3-[3'-(4"-fluorophenyl)indol-2-yl]prop-2-enal , which involves carboxaldehyde intermediates and Wittig-type reactions . Pyrazole trimethylation could be achieved using methylating agents under basic conditions .

Q & A

Q. Optimization Parameters :

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR identify substituent patterns and confirm the α,β-unsaturated aldehyde moiety. For instance, the enal proton typically appears as a doublet near δ 9.5–10.0 ppm .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. Triclinic systems (e.g., P1 space group) are common for similar pyrazole derivatives, with cell parameters refined using MoKα radiation .

- IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C=C (1600–1650 cm⁻¹) confirm the enal structure .

Advanced: How do reaction mechanisms differ when using organocatalysts versus metal catalysts in synthesizing α,β-unsaturated pyrazole aldehydes?

Methodological Answer:

- Organocatalysts (e.g., diarylprolinol silyl ether) : Promote enantioselective Michael additions via enamine intermediates. Steric effects from the trimethylpyrazole group may hinder transition states, requiring tailored catalysts .

- Metal Catalysts (e.g., Pd, Cu) : Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). However, competing coordination with the pyrazole nitrogen can reduce yields, necessitating protective groups .

Q. Mechanistic Comparison :

| Catalyst Type | Key Intermediate | Selectivity Challenge |

|---|---|---|

| Organocatalyst | Enamine | Steric hindrance from trimethyl groups |

| Metal Catalyst | Metal-ligand complex | Pyrazole coordination side reactions |

Advanced: What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electrophilicity indices to predict reactivity at the α,β-unsaturated carbonyl site, a common pharmacophore .

- Molecular Docking : Pyrazole derivatives often target enzymes like cyclooxygenase (COX). Docking studies using AutoDock Vina can simulate binding to COX-2’s active site, guided by crystallographic data from related compounds .

Q. Example Workflow :

Optimize geometry using Gaussian09 (B3LYP/6-31G*).

Dock into PDB 5KIR (COX-2 structure) with a grid centered on the heme group.

Validate with in vitro assays (e.g., Mosmann’s cytotoxicity assay ).

Advanced: How can researchers resolve contradictions in biological activity data for pyrazole-enal derivatives?

Methodological Answer:

Contradictions often arise from assay conditions or impurity profiles. Strategies include:

- Purity Verification : HPLC (>95% purity) and mass spectrometry to rule out side products .

- Dose-Response Curves : Use a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Target-Specific Assays : Compare activity across isoforms (e.g., COX-1 vs. COX-2) to isolate mechanisms .

Case Study : Discrepancies in IC50 values for similar compounds were traced to residual solvents affecting enzyme kinetics, resolved by rigorous drying .

Advanced: What strategies improve the stability of this compound during storage and reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.